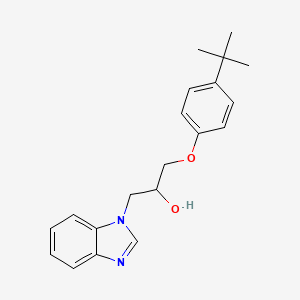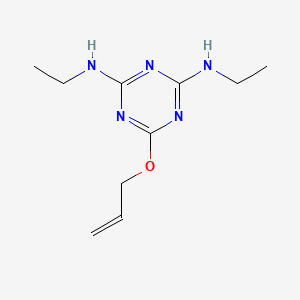
1-(2-furyl)-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
Vue d'ensemble
Description
1-(2-furyl)-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-(2-furyl)-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is not fully understood. However, it has been shown to interact with a range of biological targets, including dopamine receptors and adenosine receptors. These interactions are thought to underlie the compound's therapeutic effects.
Biochemical and Physiological Effects
1-(2-furyl)-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been shown to possess a range of biochemical and physiological effects. These include anti-inflammatory, analgesic, and neuroprotective effects. The compound has also been shown to modulate dopamine and adenosine signaling, which may underlie its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-furyl)-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile in lab experiments is its potential therapeutic applications. The compound has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its complex synthesis method, which can make it difficult to produce in large quantities. Additionally, the compound's mechanism of action is not fully understood, which can make it challenging to design experiments that target specific biological pathways.
Orientations Futures
There are several potential future directions for research on 1-(2-furyl)-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile. One area of focus could be the development of new drugs based on this compound. Another potential direction for research could be to further elucidate the compound's mechanism of action, which could help to identify new targets for drug development.
Additionally, research could be conducted to explore the compound's potential applications in the treatment of specific diseases or conditions, such as Parkinson's disease or chronic pain. Finally, research could be conducted to optimize the synthesis method for this compound, making it easier to produce in large quantities for use in lab experiments and drug development.
Applications De Recherche Scientifique
1-(2-furyl)-3-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
1-(furan-2-yl)-3-pyrrolidin-1-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c19-12-15-13-6-1-2-7-14(13)17(16-8-5-11-22-16)20-18(15)21-9-3-4-10-21/h5,8,11H,1-4,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAKHEQPLZSQHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(N=C2C3=CC=CO3)N4CCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-methylbenzoate](/img/structure/B3977191.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B3977201.png)
![1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B3977210.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B3977224.png)
![ethyl 2-({2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3977233.png)
![2-[(3-fluorophenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B3977241.png)
![methyl 3-nitro-5-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)benzoate](/img/structure/B3977248.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3977251.png)
![2-chloro-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3977253.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B3977261.png)

![N-{[(4,5-dimethyl-2-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3977289.png)
